4-((Dimethylamino)methyl)benzoic acid hydrochloride
Overview
Description
4-((Dimethylamino)methyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C10H13NO2•HCl. It is commonly used in research and industrial applications due to its unique chemical properties. This compound is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethylamino group, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
It is a substituted benzoic acid that acts as an inhibitor of ultraviolet (uv) mediated damage to the skin .
Mode of Action
The compound’s mode of action is primarily through its UV-absorbing properties . It absorbs UV radiation, thereby preventing it from causing damage to the skin cells.
Biochemical Pathways
By acting as a uv inhibitor, it likely impacts pathways related to dna damage and repair, apoptosis, and cellular aging .
Result of Action
The primary result of the action of 4-((Dimethylamino)methyl)benzoic acid hydrochloride is the prevention of UV-mediated damage to the skin . This can help in maintaining skin health and preventing premature aging caused by UV radiation.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its UV-absorbing properties may be affected by the intensity and wavelength of the UV radiation in the environment . Other factors such as pH, temperature, and the presence of other chemicals could also potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Dimethylamino)methyl)benzoic acid hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with dimethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
4-((Dimethylamino)methyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-((Dimethylamino)methyl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar structure but lacks the hydrochloride salt.
4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of a carboxyl group.
4-(Dimethylamino)butyric acid hydrochloride: Similar structure with a butyric acid backbone.
Uniqueness
4-((Dimethylamino)methyl)benzoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[(dimethylamino)methyl]benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6H,7H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTRRUBDUJPTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17847-26-6 | |
Record name | 4-[(dimethylamino)methyl]benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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